molecular formula C5H8BrN3O B2579104 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol CAS No. 1279219-25-8

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B2579104
CAS No.: 1279219-25-8
M. Wt: 206.043
InChI Key: XJVXLDNAGGAXGC-UHFFFAOYSA-N
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Description

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom attached to the triazole ring and a propanol group. The molecular formula of this compound is C5H8BrN3O. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with propanol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the bromine atom with an amine group results in the formation of an amine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the propanol group in 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVXLDNAGGAXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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